Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperidine ring, a tert-butyl group, and a pyrimidin-2-yloxy moiety. This compound is relevant in the field of medicinal chemistry due to its potential use in the development of pharmaceuticals.
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been reported in several studies. For instance, an asymmetric synthesis of a similar compound with a benzimidazole substituent was developed, which involved diastereoselective reduction and isomerization steps, yielding the product with high enantiomeric excess . Another study reported the synthesis of a tert-butyl piperidine-1-carboxylate derivative with a pyrazolyl substituent, using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, achieving a total yield of 49.9% . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction (XRD). For example, the crystal structure of a compound with a quinolinyl substituent revealed the presence of two independent molecules with different conformations and dihedral angles between the pyrimidine and phenyl rings . Another study optimized the molecular structure using density functional theory (DFT) and compared it with the XRD data, confirming the consistency between the computational and experimental results .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate scaffold is amenable to various chemical reactions, which allows for the introduction of diverse functional groups. This has been demonstrated in the synthesis of a compound with a 5-bromopyridin substituent, where NMR, MS, and FT-IR techniques were used to characterize the product . Similarly, the synthesis of a compound with a 5-(3-fluorophenyl)-1,2,4-oxadiazol substituent involved a condensation reaction, with the structure confirmed by spectroscopic methods and XRD .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. XRD studies provide insights into the crystal systems and space groups of these compounds, as well as unit cell parameters . DFT studies, including molecular electrostatic potential and frontier molecular orbital analyses, offer a deeper understanding of the electronic properties and reactivity of these molecules .
Scientific Research Applications
Synthesis and Intermediates
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically relevant compounds. For instance, a practical synthesis has been developed for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a potent deoxycytidine kinase (dCK) inhibitor, using this compound. The process involves converting commercially available 2,4-dichloro-5-fluoropyrimidine to tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, which, upon deprotection, yields the dCK inhibitor in a high overall yield, demonstrating an economical alternative to traditional methods (Zhang et al., 2009).
Another example includes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its role in preparing biologically active compounds such as crizotinib. This compound was synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, showcasing its versatility as a precursor in complex organic syntheses (Kong et al., 2016).
Catalytic Applications
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate and its derivatives have been explored for their catalytic roles in synthetic chemistry. For instance, polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached have shown effectiveness as catalysts in acylation chemistry, benefiting from self-activation by neighboring group effects. This demonstrates the potential of derivatives of the compound for catalyzing chemical transformations, enhancing the efficiency and selectivity of synthetic processes (Mennenga et al., 2015).
Biological Activity
The structural modification and exploration of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate derivatives have led to the discovery of compounds with significant biological activities. For example, studies on the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide have enriched the structural types of urea-based TRPV1 antagonists. Through replacing the pyridine ring with a mildly basic pyrimidine ring, new analogs were designed, synthesized, and identified for improved pharmacological and tolerability profiles, highlighting the therapeutic potential of these derivatives (Nie et al., 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRXZBXZDBAHGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626672 |
Source
|
Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate | |
CAS RN |
412293-91-5 |
Source
|
Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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